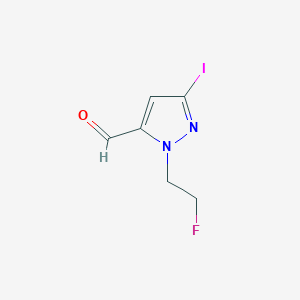

2-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazole, which is a simple aromatic ring organic compound with the molecular formula C3H3N2H . The “2-(2-Fluoroethyl)” and “5-iodo” parts suggest that it has a fluoroethyl group and an iodine atom attached to the second and fifth positions of the pyrazole ring, respectively .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure would likely consist of a pyrazole ring with a fluoroethyl group (-CH2-CH2-F) attached to one carbon and an iodine atom attached to another carbon .Chemical Reactions Analysis

The reactivity of this compound could be similar to other halogenated organic compounds. For instance, the iodine could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties would likely be influenced by the presence of the fluoroethyl group and the iodine atom. For example, the compound might have different polarity and reactivity compared to a simple pyrazole .Scientific Research Applications

Fluorogenic Reagent for Liquid Chromatography

- Research Context: 3-(2-Furoyl)quinoline-2-carbaldehyde, a related compound, has been developed as a fluorogenic derivatizing reagent for liquid chromatography. It forms highly fluorescent isoindoles upon reaction with primary amines, facilitating high-sensitivity analysis of amino acids by laser-induced fluorescence with an argon-ion laser (Beale, Hsieh, Wiesler, & Novotny, 1990).

Synthesis of 3-Fluoropyrroles

- Research Context: Similar fluorinated pyrroles, like 5-Alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles, have been synthesized via electrophilic alpha,alpha-difluorination of imino bonds and subsequent aromatization. This methodology offers a new route for creating various 3-fluorinated pyrroles (Surmont et al., 2009).

Chemistry of Quinoline and Pyrazole Derivatives

- Research Context: Research on 2-chloroquinoline-3-carbaldehyde and related analogs, which are structurally similar, covers the synthesis of quinoline ring systems and the construction of fused heterocyclic systems. This also includes biological evaluation and synthetic applications of these compounds (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-fluoroethyl)-5-iodopyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FIN2O/c7-1-2-10-5(4-11)3-6(8)9-10/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTUWHIUUBYMBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1I)CCF)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-enamide](/img/structure/B2405010.png)

![(2,4-dimethylphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2405015.png)

![3-[1-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2405018.png)

![(E)-4-(Dimethylamino)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-enamide](/img/structure/B2405024.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2405029.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2405032.png)